Boc-L-beta-Homoglutamine
Overview
Description
Boc-L-beta-Homoglutamine, also known as Nβ-Boc-L-β-homoglutamine, is a type of BOC-Amino Acid . It has a molecular formula of C11H20N2O5 and a molecular weight of 260.29 . It appears as a white to off-white powder .
Synthesis Analysis
The synthesis of Boc-L-beta-Homoglutamine is typically conducted under either aqueous or anhydrous conditions, by reaction with a base and the anhydride Boc2O . Active esters and other derivatives such as Boc-ONH2 and Boc-N3 can also be used .Molecular Structure Analysis
Boc-L-beta-Homoglutamine contains a total of 37 bonds, including 17 non-H bonds, 3 multiple bonds, 8 rotatable bonds, 3 double bonds, 1 carboxylic acid (aliphatic), 1 primary amide (aliphatic), 1 (thio-) carbamate (aliphatic), and 1 hydroxyl group .Chemical Reactions Analysis
The Boc group in Boc-L-beta-Homoglutamine is stable towards most nucleophiles and bases . This makes it possible to use a base-labile protection group such as Fmoc in an orthogonal protection strategy . The Boc group can be cleaved under anhydrous acidic conditions .Physical And Chemical Properties Analysis
Boc-L-beta-Homoglutamine has a density of 1.192±0.06 g/cm3 and a boiling point of 518.9±45.0 °C . It is stored at 2-8 °C .Scientific Research Applications
Enhancement of Substance P Activity : Boc-L-beta-Homoglutamine has been utilized in the synthesis of substance P analogs. These analogs, when the glutaminyl residue is replaced by homoglutamine, show enhanced activity on isolated guinea pig ileum, indicating a potential application in modulating biological responses in this context (Uchida et al., 1986).
Role in Transglutaminase Research in Tissue Engineering : Research has explored the role of tissue transglutaminase in various pathophysiologies and its application in wound healing, biomaterials functionalization, and drug delivery systems. BOC-DON-QIV-OMe, a compound related to Boc-L-beta-Homoglutamine, has been used to study transglutaminase activity in human tissues and its potential in tissue engineering (Zeugolis et al., 2009).
In Gastrin Antagonist Synthesis : The compound has been used in the synthesis of gastrin antagonists. By introducing a beta-homo residue in certain peptide sequences, these analogues have demonstrated potential as gastrin antagonists, affecting acid secretion and gastrin binding to receptors (Rodríguez et al., 1989).
Stable Isotope Analysis of Brominated Organic Compounds (BOCs) : While not directly linked to Boc-L-beta-Homoglutamine, research in the field of BOCs, focusing on their stable isotope analysis, is relevant for understanding the broader context of organic compound study and their environmental impacts (Xiong et al., 2021).
In Peptide Synthesis and Structure Studies : The compound has been utilized in the synthesis and structural studies of peptides, including its role in the synthesis of specific gastrin and cholecystokinin analogs (Amblard et al., 1993).
Safety And Hazards
Future Directions
properties
IUPAC Name |
(3S)-6-amino-3-[(2-methylpropan-2-yl)oxycarbonylamino]-6-oxohexanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O5/c1-11(2,3)18-10(17)13-7(6-9(15)16)4-5-8(12)14/h7H,4-6H2,1-3H3,(H2,12,14)(H,13,17)(H,15,16)/t7-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DAUHTFNYHSOVRQ-ZETCQYMHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCC(=O)N)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CCC(=O)N)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30375930 | |
Record name | Boc-L-beta-Homoglutamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30375930 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Boc-L-beta-Homoglutamine | |
CAS RN |
336182-06-0 | |
Record name | Boc-L-beta-Homoglutamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30375930 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.